molecular formula C20H25N5O3 B3813450 methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate

methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate

Cat. No.: B3813450
M. Wt: 383.4 g/mol
InChI Key: PKZHEWQKJQPAQT-KRWDZBQOSA-N
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Description

Methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate is a complex organic compound that features a benzimidazole and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate typically involves multiple steps. The process begins with the preparation of the benzimidazole and pyrazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate involves its interaction with specific molecular targets. The benzimidazole and pyrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1-{[(5-cyanopentyl)amino]carbonyl}-1H-benzimidazol-2-yl) carbamate
  • Carbendazim salicylate
  • Thiophanate-methyl

Uniqueness

Methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate is unique due to its specific combination of benzimidazole and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-12(2)9-17(20(27)28-4)22-19(26)16-10-14(23-24-16)11-25-13(3)21-15-7-5-6-8-18(15)25/h5-8,10,12,17H,9,11H2,1-4H3,(H,22,26)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZHEWQKJQPAQT-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)NC(CC(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)N[C@@H](CC(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate
Reactant of Route 2
methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate
Reactant of Route 3
Reactant of Route 3
methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate
Reactant of Route 4
methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate
Reactant of Route 5
Reactant of Route 5
methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate
Reactant of Route 6
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methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.